![molecular formula C12H8ClN5O B10927101 N-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10927101.png)

N-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-chlorophényl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide est un composé hétérocyclique appartenant à la classe des triazolopyrimidines. Ces composés sont connus pour leurs diverses activités biologiques et ont été largement étudiés pour leurs applications potentielles en chimie médicinale. La présence des cycles triazole et pyrimidine dans la structure contribue à ses propriétés chimiques uniques et à ses activités biologiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'une des méthodes courantes pour synthétiser la N-(4-chlorophényl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide implique la réaction d'énaminonitriles avec des benzohydrazides sous irradiation micro-ondes. Cette méthode sans catalyseur et sans additif est respectueuse de l'environnement et donne des rendements bons à excellents . Une autre méthode implique la réaction entre les azinium-N-imines et les nitriles via une réaction de cycloaddition [3 + 2] en présence d'acétate de cuivre .

Méthodes de production industrielle

La production industrielle de ce composé peut être mise à l'échelle en utilisant la méthode à micro-ondes en raison de son efficacité et de son respect de l'environnement. La large gamme de substrats et la bonne tolérance aux groupes fonctionnels la rendent adaptée à la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions

N-(4-chlorophényl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe chlorophényle.

Réactifs et conditions courants

Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'oxydes correspondants, tandis que les réactions de substitution peuvent donner divers dérivés substitués .

Applications de la recherche scientifique

N-(4-chlorophényl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme élément constitutif pour la synthèse de composés hétérocycliques plus complexes.

Industrie : Le composé est utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.

Mécanisme d'action

Le mécanisme d'action de la N-(4-chlorophényl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, elle agit comme un inhibiteur d'enzymes telles que JAK1, JAK2 et PHD-1 . Le composé se lie à ces enzymes, inhibant leur activité et exerçant ainsi ses effets biologiques. De plus, il a été constaté qu'il agissait comme un agoniste inverse de RORγt, contribuant à ses propriétés anti-inflammatoires .

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.

Mécanisme D'action

The mechanism of action of N2-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation. This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell division is a hallmark of the disease.

Comparaison Avec Des Composés Similaires

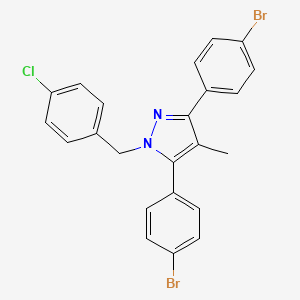

N-(4-chlorophényl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide peut être comparé à d'autres composés similaires tels que :

Pyrazolo[3,4-d]pyrimidine : Connu pour son activité inhibitrice de CDK2 et ses propriétés anticancéreuses potentielles.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine : Présente des activités biologiques similaires et est utilisé en chimie médicinale.

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine : Connu pour ses diverses activités pharmacologiques, notamment des propriétés anticancéreuses, antimicrobiennes et anti-inflammatoires.

La particularité de la N-(4-chlorophényl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide réside dans sa combinaison spécifique de cycles triazole et pyrimidine, qui contribuent à ses propriétés chimiques et à ses activités biologiques distinctes.

Propriétés

Formule moléculaire |

C12H8ClN5O |

|---|---|

Poids moléculaire |

273.68 g/mol |

Nom IUPAC |

N-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |

InChI |

InChI=1S/C12H8ClN5O/c13-8-2-4-9(5-3-8)15-11(19)10-16-12-14-6-1-7-18(12)17-10/h1-7H,(H,15,19) |

Clé InChI |

OVYRREIKSHRGHX-UHFFFAOYSA-N |

SMILES canonique |

C1=CN2C(=NC(=N2)C(=O)NC3=CC=C(C=C3)Cl)N=C1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-cyclopropyl-N-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10927021.png)

![6-cyclopropyl-1,3-dimethyl-4-{4-methyl-5-[(pyridin-2-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10927027.png)

![Ethyl 6-({[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanyl}methyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10927036.png)

![5-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10927044.png)

![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B10927069.png)

![1-[4-(Thiomorpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B10927075.png)

![N-(3-chloro-4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10927081.png)

![Methyl 5-[3-(difluoromethoxy)phenyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10927090.png)

![[1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl](2-methyl-2,3-dihydro-1H-indol-1-yl)methanone](/img/structure/B10927102.png)